3-Amino-2,2-dimethylcyclobutanecarboxylic acid
Overview
Description
3-Amino-2,2-dimethylcyclobutanecarboxylic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine source, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated process control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
3-Amino-2,2-dimethylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid: This compound features a similar cyclobutane ring structure with a Boc-protected amino group.
3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
3-Amino-2,2-dimethylcyclobutanecarboxylic acid is unique due to its specific structural features, including the presence of both an amino group and a carboxylic acid group on a cyclobutane ring
Properties
IUPAC Name |
3-amino-2,2-dimethylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNTZPOSTVEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of peptides containing 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid?
A: Research suggests that hybrid γ/γ-peptides incorporating 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid show promise as selective vectors in drug delivery systems, particularly for targeting Leishmania parasites. [] These peptides demonstrate low cytotoxicity against human cells while exhibiting microbicidal activity against Leishmania and efficient intracellular accumulation. They can be conjugated to drugs like Doxorubicin, enhancing its solubility and intracellular delivery. The conformational rigidity imparted by 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is believed to contribute to the formation of a cavity within the peptide structure, effectively encapsulating the drug molecule. []
Q2: What are the structural characteristics of peptides containing both 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid and proline derivatives?
A: Hybrid γ/γ-peptides comprising 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid alternating with Nα-functionalized cis- or trans-γ-amino-l-proline derivatives exhibit unique structural features. These peptides adopt highly constrained conformations due to the combined rigidity of the cyclobutane ring and the proline residues. [] The specific conformation adopted depends on the stereochemistry of the proline derivative (cis or trans) and influences the overall shape and properties of the peptide. Circular dichroism spectroscopy and molecular dynamics simulations have been employed to elucidate the conformational preferences of these peptides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.